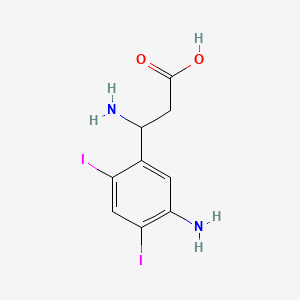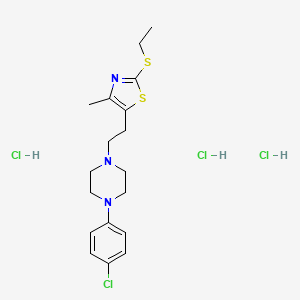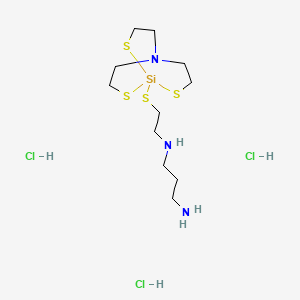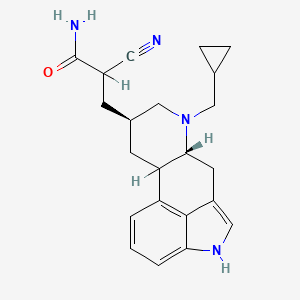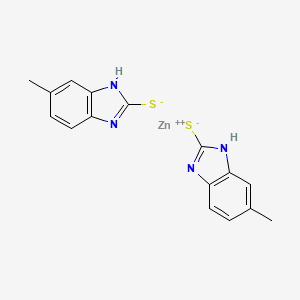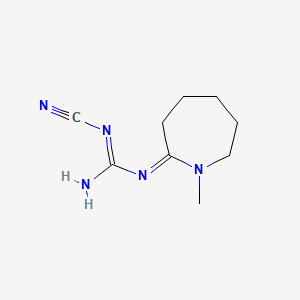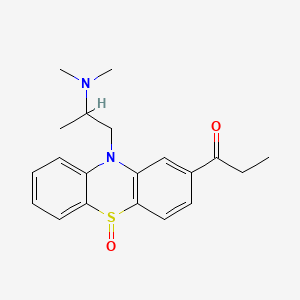
Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid is a complex organic compound characterized by the presence of bromine atoms and a carbamoyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The process begins with the controlled reaction of elemental bromine with phenol to produce 2,4,6-tribromophenol . This intermediate is then subjected to further reactions to introduce the propionic acid and carbamoyl groups under specific conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants and as a preservative in wood treatment.
Mecanismo De Acción
The mechanism of action of Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and carbamoyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparación Con Compuestos Similares
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and wood preservative.
3-Formylphenylboronic Acid: Used as an intermediate in organic synthesis and has applications in medicinal chemistry.
Uniqueness: Sodium 3-(3-carbamoyl-2,4,6-tribromophenyl)propionic acid is unique due to the presence of both bromine atoms and a carbamoyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
128595-48-2 |
|---|---|
Fórmula molecular |
C10H7Br3NNaO3 |
Peso molecular |
451.87 g/mol |
Nombre IUPAC |
sodium;3-(2,4,6-tribromo-3-carbamoylphenyl)propanoate |
InChI |
InChI=1S/C10H8Br3NO3.Na/c11-5-3-6(12)8(10(14)17)9(13)4(5)1-2-7(15)16;/h3H,1-2H2,(H2,14,17)(H,15,16);/q;+1/p-1 |
Clave InChI |
MJZJNYQSRNMLEA-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=C(C(=C1Br)C(=O)N)Br)CCC(=O)[O-])Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


